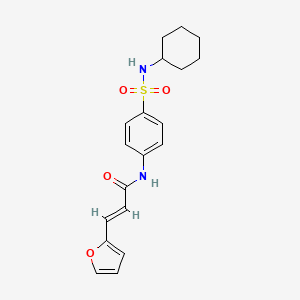

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the regulation of B cell receptor signaling. BTK is a critical mediator of B cell activation and proliferation, making it an attractive target for the treatment of various B cell malignancies and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide, as a specific chemical entity, does not have directly associated research in the provided papers. However, the broader category of acrylamide compounds plays a significant role in various scientific research applications. Acrylamide is used worldwide to synthesize polyacrylamide, which has numerous applications including soil conditioning, wastewater treatment, and as a solid support for protein separation by electrophoresis. The extensive study of acrylamide's effects in cells, tissues, animals, and humans underscores its importance in environmental, food safety, and toxicological research. Understanding the formation, distribution, and role of acrylamide in human health is crucial, especially given its presence in foods and potential exposure risks (Friedman, 2003).

Industrial Applications and Health Risk Assessments

Acrylamide's role as a synthetic monomer in the production of polymers like polyacrylamides, used extensively in water treatment, pulp and paper processing, highlights its industrial significance. The health implications of acrylamide, classified as a probable human carcinogen, necessitate ongoing research into its occurrence, chemistry, and toxicology to manage potential risks to human health. Studies focusing on its formation during food processing and strategies for mitigation are essential for ensuring food safety (Taeymans et al., 2004).

Neurotoxicity and Worker Safety

Research on acrylamide's neurotoxic effects in humans and laboratory animals has been pivotal in understanding occupational health risks. Acrylamide exposure in industrial settings has been linked to neuropathies and other neurological conditions, highlighting the importance of safety measures and exposure limits to protect workers' health (Pennisi et al., 2013).

Dietary Acrylamide Reduction and Toxicity Mitigation

Efforts to reduce acrylamide levels in food products are critical for minimizing health risks associated with dietary exposure. Strategies include selecting low-asparagine and glucose-containing plant varieties, optimizing processing conditions, and utilizing food additives that inhibit acrylamide formation. These approaches aim to decrease dietary acrylamide intake while maintaining food quality and safety (Friedman & Levin, 2008).

Coordination Chemistry and Biological Systems

The coordination chemistry of acrylamide with transition metals offers insights into its potential reactivity in biological systems. Understanding these interactions can shed light on the mechanisms of acrylamide metabolism and its health effects, contributing to the development of strategies for mitigating its impact in humans (Girma et al., 2005).

Eigenschaften

IUPAC Name |

(E)-N-[4-(cyclohexylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-19(13-10-17-7-4-14-25-17)20-15-8-11-18(12-9-15)26(23,24)21-16-5-2-1-3-6-16/h4,7-14,16,21H,1-3,5-6H2,(H,20,22)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLIHMFUAKRXFA-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-(N-cyclohexylsulfamoyl)phenyl)-3-(furan-2-yl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)

![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2669373.png)

![3-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2669378.png)